molecular formula C4H7ClF3NO2 B2728494 3-Amino-4,4,4-trifluorobutyric acid hydrochloride CAS No. 91291-66-6

3-Amino-4,4,4-trifluorobutyric acid hydrochloride

Cat. No.: B2728494
CAS No.: 91291-66-6
M. Wt: 193.55
InChI Key: MRMARVCQZOYQPI-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluorobutyric acid hydrochloride is a fluorinated amino acid derivative. It is known for its unique structural properties, which include the presence of three fluorine atoms on the terminal carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluorobutyric acid hydrochloride typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. The resultant product is then converted to its hydrochloride salt . Another method involves the asymmetric synthesis using a recyclable chiral auxiliary to form a Ni(II) complex, which is then alkylated and subsequently disassembled to reclaim the chiral auxiliary and obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis can be achieved by optimizing the reaction conditions used in laboratory-scale preparations, such as controlling temperature, pH, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,4-trifluorobutyric acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different functionalized compounds .

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluorobutyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4,4,4-trifluorobutyric acid hydrochloride is unique due to its specific structural configuration, which includes an amino group and three fluorine atoms on the terminal carbon. This configuration imparts distinct chemical and physical properties, making it particularly useful in various scientific and industrial applications .

Biological Activity

3-Amino-4,4,4-trifluorobutyric acid hydrochloride (often abbreviated as 3-AFBA-HCl) is a synthetic amino acid derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

3-AFBA-HCl has the molecular formula C4_4H6_6F3_3NO2_2 and a molecular weight of 193.55 g/mol. The presence of three fluorine atoms significantly influences its chemical properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This structural modification is crucial for its biological activity, particularly in drug design and development.

The biological activity of 3-AFBA-HCl is primarily attributed to its role as a neurotransmitter and an inhibitor in various biochemical pathways. It has been shown to interact with several biological targets, including:

  • Neurotransmitter Receptors : It acts on neurotransmitter systems, potentially influencing synaptic transmission and neuroplasticity.
  • Protein Tyrosine Phosphatases : Research indicates that derivatives of 3-AFBA-HCl can activate SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), which plays a critical role in cellular signaling pathways related to growth and differentiation.

Neurotransmission

3-AFBA-HCl has been studied for its effects on neurotransmission. Its structural similarity to natural amino acids allows it to modulate neurotransmitter release and receptor activity. This property makes it a candidate for exploring treatments for neurological disorders.

Antimicrobial Activity

Recent studies have highlighted the potential of 3-AFBA-HCl as an antimicrobial agent. It has been evaluated for its inhibitory effects on various pathogens, particularly in the context of tuberculosis (TB) drug discovery. The compound's ability to interfere with amino acid biosynthesis pathways in Mycobacterium tuberculosis suggests it could enhance host immune responses against infections .

Case Studies

  • Activation of SHP1 : A series of studies demonstrated that certain derivatives of 3-AFBA-HCl exhibit low micromolar activating effects on SHP1, with significant selectivity over SHP2. The most potent compounds showed EC50 values ranging from 1.54 to 2.10 µM.
  • In Vivo Studies : In animal models, compounds related to 3-AFBA-HCl exhibited notable anti-tumor activities. For instance, one study reported a tumor growth inhibition rate of approximately 40% in melanoma models when administered at a dose of 15 mg/kg daily .

Comparative Analysis with Related Compounds

The following table summarizes key differences between 3-AFBA-HCl and structurally similar compounds:

Compound NameMolecular FormulaKey Differences
3-Amino-2-methylbutanoic acid C5_5H11_11NO2_2Lacks trifluoromethyl group; different biological activity profile.
3-Amino-2-(trifluoromethyl)propanoic acid C5_5H8_8F3_3NO2_2Trifluoromethyl group at a different position; altered reactivity.
3-Aminopropanoic acid C3_3H7_7NO2_2No fluorine substitution; simpler structure with different properties.

Properties

IUPAC Name

3-amino-4,4,4-trifluorobutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMARVCQZOYQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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